3-tert-Butylbenzoyl chloride

Description

BenchChem offers high-quality 3-tert-Butylbenzoyl chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-tert-Butylbenzoyl chloride including the price, delivery time, and more detailed information at info@benchchem.com.

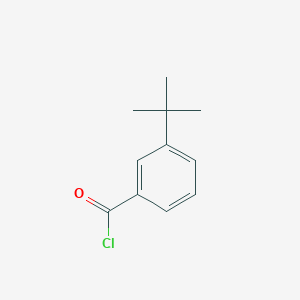

Structure

3D Structure

Properties

IUPAC Name |

3-tert-butylbenzoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13ClO/c1-11(2,3)9-6-4-5-8(7-9)10(12)13/h4-7H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYLMOVQXUVCWLK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=CC(=C1)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60622863 | |

| Record name | 3-tert-Butylbenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60622863 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21900-36-7 | |

| Record name | 3-tert-Butylbenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60622863 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

3-tert-Butylbenzoyl chloride chemical structure

Technical Monograph: 3-tert-Butylbenzoyl Chloride CAS: 21900-36-7 | Role: Lipophilic Electrophile & Pharmacophore Builder

Executive Summary: The "Meta" Advantage

3-tert-Butylbenzoyl chloride is a specialized acylating agent used primarily in medicinal chemistry and advanced organic synthesis. Unlike its more common para-isomer (4-tert-butylbenzoyl chloride), the 3-isomer (meta) offers a unique structural vector. By placing the bulky tert-butyl group at the meta position relative to the reactive acyl chloride, it allows researchers to probe specific steric pockets in enzyme active sites or receptors that are inaccessible to linear para-substituted analogs.

Core Utility:

-

Lipophilicity Modulation: Introduces a high-carbon moiety to increase LogP, enhancing membrane permeability for CNS-active drugs.

-

Metabolic Shielding: The steric bulk of the tert-butyl group can hinder metabolic oxidation at adjacent ring positions.

-

Scaffold Diversification: Critical for "scaffold hopping" exercises where para-substitution fails to yield potency.

Chemical Profile & Physical Properties[1][2][3][4][5][6][7][8]

| Property | Data | Context |

| IUPAC Name | 3-(1,1-Dimethylethyl)benzoyl chloride | Systematic identification |

| CAS Number | 21900-36-7 | Unique identifier (Distinct from para isomer 1710-98-1) |

| Molecular Formula | -- | |

| Molecular Weight | 196.67 g/mol | -- |

| Physical State | Colorless to pale yellow liquid | Viscous liquid at RT |

| Boiling Point | ~250°C (760 mmHg) / ~110°C (15 mmHg) | High boiling point requires vacuum distillation for purification |

| Density | ~1.077 g/cm³ | Slightly denser than water |

| Reactivity | High | Reacts violently with water/nucleophiles |

Synthesis Protocol: Acid Activation Strategy

Objective: Conversion of 3-tert-butylbenzoic acid to 3-tert-butylbenzoyl chloride via Thionyl Chloride (

Rationale: Thionyl chloride is preferred over Oxalyl chloride for scale-up due to the formation of gaseous byproducts (

Materials:

-

Precursor: 3-tert-Butylbenzoic acid (1.0 equiv)

-

Reagent: Thionyl Chloride (

) (1.5 - 2.0 equiv) -

Catalyst: N,N-Dimethylformamide (DMF) (1-2 drops)

-

Solvent: Toluene or Dichloromethane (DCM) (Optional; neat reaction is common)

Step-by-Step Methodology:

-

Setup: Equip a dry round-bottom flask with a magnetic stir bar, a reflux condenser, and a drying tube (CaCl₂ or

inlet) to exclude atmospheric moisture. -

Charging: Add 3-tert-butylbenzoic acid. If using solvent, dissolve in dry Toluene.[1]

-

Activation: Add

slowly via an addition funnel. Add catalytic DMF.[1] -

Reaction: Heat to reflux (

if neat/toluene) for 2–4 hours.-

Self-Validating Metric (Visual): Monitor the gas bubbler. The reaction is complete when the evolution of

and

-

-

Work-up:

-

Distill off excess

(BP: 74.6°C) under reduced pressure. -

Purification: Vacuum distill the residual oil to obtain pure 3-tert-butylbenzoyl chloride.

-

Validation (Quality Control):

-

FTIR Shift: The broad O-H stretch of the acid (

) will disappear. A sharp, intense C=O stretch appears at ~1775 cm⁻¹ (Acyl Chloride), shifted from ~1690 cm⁻¹ (Acid). -

Derivatization Test: Take a 10 µL aliquot, quench in 0.5 mL Methanol. Run TLC. The spot should correspond to the methyl ester, not the starting acid.

Reaction Engineering & Mechanism

The following diagram illustrates the catalytic cycle and the downstream utility of the molecule.

Figure 1: Synthetic pathway from acid precursor to active chloride and subsequent application vectors.

Applications in Drug Discovery

A. Mesembrine Prodrug Synthesis: Recent medicinal chemistry efforts (e.g., Source 1) utilize 3-tert-butylbenzoyl chloride to synthesize prodrugs of Mesembrine , a serotonin reuptake inhibitor.

-

Mechanism: The acyl chloride reacts with the hydroxyl/amine handle of the alkaloid.

-

Effect: The lipophilic 3-tert-butylbenzoyl moiety increases the molecule's ability to cross the Blood-Brain Barrier (BBB) before being hydrolyzed back to the active parent drug by esterases.

B. "Magic Methyl" Equivalent: In Lead Optimization, replacing a simple phenyl group with a 3-tert-butylphenyl group (via this acid chloride) acts as a "super-lipophilic" probe. It fills hydrophobic pockets in receptors (e.g., GPCRs) more effectively than a methyl group, often increasing potency by orders of magnitude due to the entropic benefit of displacing water from the binding site.

Safety & Handling Protocols

Hazards:

-

Corrosive (H314): Causes severe skin burns and eye damage.

-

Lachrymator: Irritating to eyes and respiratory system.[6]

-

Water Reactive: Reacts violently with water to release HCl gas.

Storage & Quenching:

-

Storage: Store under inert atmosphere (Argon/Nitrogen) in a cool, dry place. Moisture ingress converts it back to the acid and HCl, pressurizing the container.

-

Spill Management: Do NOT use water. Cover with dry lime, sand, or soda ash.

-

Quenching Protocol: Slowly add the reagent to a large volume of ice-cold saturated Sodium Bicarbonate (

) solution. Note: Expect vigorous

References

-

Google Patents. (2024). Delivery of therapeutic alkaloid compounds (Mesembrine Prodrugs). US Patent 11999694B2. Link

-

ChemicalBook. (2025). 3-tert-Butylbenzoyl chloride Properties and Suppliers.Link

-

Greenberg, J. A., & Sammakia, T. (2017).[4] The Conversion of tert-Butyl Esters to Acid Chlorides Using Thionyl Chloride. Journal of Organic Chemistry.[4] Link

-

BenchChem. (2025).[1] Technical Guide to Benzoyl Chlorides. (General reference for handling protocols). Link

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. US11999694B2 - Delivery of therapeutic alkaloid compounds - Google Patents [patents.google.com]

- 3. m.youtube.com [m.youtube.com]

- 4. The Conversion of tert-Butyl Esters to Acid Chlorides Using Thionyl Chloride [organic-chemistry.org]

- 5. researchgate.net [researchgate.net]

- 6. Tert-Butyldimethylsilyl chloride: Uses and hazard_Chemicalbook [chemicalbook.com]

Process Development Guide: Synthesis of 3-tert-Butylbenzoyl Chloride

Part 1: Executive Summary & Strategic Rationale

3-tert-Butylbenzoyl chloride is a pivotal acylating agent used in the synthesis of functionalized diaryl hydrazides (e.g., Tebufenozide analogs) and photoinitiators. Unlike its para-isomer, the meta-position (3-position) of the tert-butyl group offers a unique steric profile that influences the binding affinity of downstream pharmaceutical targets without completely blocking the reaction center.

This guide details the conversion of 3-tert-butylbenzoic acid to its acid chloride. While conceptually simple, the lipophilicity of the tert-butyl group and the hydrolytic instability of the acid chloride require a rigorous protocol to ensure high purity (>98%) for drug discovery applications. We will focus on the Thionyl Chloride (

Part 2: Retrosynthetic Analysis & Chemical Logic

The synthesis is a classic Nucleophilic Acyl Substitution . The hydroxyl group of the carboxylic acid is a poor leaving group; the strategy relies on converting it into a chlorosulfite intermediate (using

Reaction Scheme Visualization

Figure 1: Retrosynthetic logic flow. The reaction is driven entropically by the release of gaseous byproducts.

Part 3: Critical Reagent Selection Matrix

For a researcher, the choice of chlorinating agent dictates the workup complexity.

| Parameter | Thionyl Chloride ( | Oxalyl Chloride ( | Phosphorus Pentachloride ( |

| Primary Use Case | Scalable / Standard | High Value / Small Scale | Legacy / Robust |

| Boiling Point | 76°C (Easy removal) | 61°C (Very easy removal) | Solid (Difficult removal) |

| Byproducts | |||

| Atom Economy | High | Medium | Low |

| Catalysis | Requires DMF | Requires DMF | Self-catalyzing |

| Recommendation | PREFERRED | ALTERNATIVE (for <1g scale) | AVOID (Purification issues) |

Part 4: Detailed Synthesis Protocol (Thionyl Chloride Route)

Safety Warning: This reaction generates stoichiometric quantities of

Materials

-

Substrate: 3-tert-Butylbenzoic acid (1.0 equiv).

-

Reagent: Thionyl Chloride (1.5 - 2.0 equiv). Note: Excess serves as solvent.

-

Catalyst: N,N-Dimethylformamide (DMF) (1-2 drops / 0.05 equiv).

-

Solvent: Anhydrous Toluene (Optional, but recommended for better thermal control).

Step-by-Step Methodology

-

Setup: Equip a dry 2-neck round-bottom flask with a magnetic stir bar, a reflux condenser, and a drying tube (CaCl2) or nitrogen inlet. Connect the top of the condenser to a gas scrubber.

-

Charging: Add 3-tert-butylbenzoic acid and anhydrous toluene (approx. 3-5 mL per gram of acid).

-

Activation: Add the catalytic amount of DMF.

-

Scientist's Note: DMF reacts with

to form the Vilsmeier reagent (chloroiminium ion), which is the active chlorinating species. Without this, sterically hindered acids react sluggishly.

-

-

Addition: Add Thionyl Chloride dropwise via an addition funnel or syringe at room temperature.

-

Observation: Vigorous bubbling (

) will occur immediately.

-

-

Reaction: Heat the mixture to reflux (approx. 80-90°C internal temp) for 2–3 hours.

-

Endpoint: The solution should become homogenous and gas evolution should cease.

-

-

Workup (Degassing): Allow the reaction to cool to room temperature. Switch the condenser to a distillation head.

-

Solvent Removal: Remove toluene and excess thionyl chloride under reduced pressure (rotary evaporator is acceptable if the pump is protected; otherwise, vacuum distillation).

-

Purification (Vacuum Distillation):

-

The crude oil is often yellow/brown.

-

Perform fractional distillation under high vacuum (0.1 – 1.0 mmHg).

-

Target Fraction: Collect the clear, colorless liquid.

-

Est. Boiling Point: ~135–140°C at 20 mmHg (extrapolated from 4-isomer data [1]).

-

Analytical Validation (QC)

-

IR Spectroscopy: Disappearance of the broad O-H stretch (3300-2500

) and appearance of the sharp C=O stretch for acid chlorides (~1770-1785 -

Derivatization: React a small aliquot with methanol; analyze the resulting methyl ester by GC-MS to confirm purity without decomposing the chloride on the column.

Part 5: Mechanistic Insight (Vilsmeier-Haack Activation)

Understanding the catalytic cycle explains why DMF is strictly required for efficient conversion.

Figure 2: The catalytic cycle of DMF. The Vilsmeier reagent is far more electrophilic than thionyl chloride alone, facilitating attack by the carboxylic acid.

Part 6: Safety & Handling

-

Corrosivity: 3-tert-Butylbenzoyl chloride is a lachrymator and causes severe skin burns. Double-gloving (Nitrile) and a face shield are mandatory.

-

Hydrolysis: The compound reacts violently with water. All glassware must be oven-dried.

-

Storage: Store under an inert atmosphere (Argon/Nitrogen) in a Schlenk flask or sealed ampoule. If the liquid turns cloudy or white crystals form (benzoic acid), it has hydrolyzed and requires redistillation.

References

-

BenchChem. (2025).[2][3] An In-depth Technical Guide to 4-tert-Butylbenzoyl Chloride. (Data extrapolated for 3-isomer). Link

-

Sigma-Aldrich. (2025).[3][4] Safety Data Sheet: 4-tert-Butylbenzoyl chloride. (Toxicological and Handling data). Link

- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.

-

Organic Syntheses. Coll. Vol. 1, p. 147 (1941). (Standard protocols for Acid Chlorides). Link

Sources

A Comprehensive Spectroscopic Guide to 3-tert-Butylbenzoyl Chloride for Advanced Research

Introduction: The Significance of 3-tert-Butylbenzoyl Chloride

3-tert-Butylbenzoyl chloride is a member of the acyl chloride family, a class of reactive organic compounds widely utilized in organic synthesis. The presence of the bulky tert-butyl group at the meta position of the benzoyl chloride core introduces unique steric and electronic effects, influencing its reactivity and the properties of its derivatives. Accurate structural elucidation and purity assessment are paramount in any synthetic application, making a thorough understanding of its spectroscopic signature essential. This guide provides the foundational spectroscopic knowledge required for the confident identification and utilization of this versatile reagent.

Synthesis and Purity Considerations

A common and effective method for the synthesis of 3-tert-butylbenzoyl chloride is the reaction of 3-tert-butylbenzoic acid with a chlorinating agent, such as thionyl chloride (SOCl₂), often in the presence of a catalytic amount of N,N-dimethylformamide (DMF).

Typical Synthetic Protocol:

-

Reaction Setup: A dry, round-bottom flask equipped with a magnetic stir bar and a reflux condenser topped with a drying tube (e.g., filled with calcium chloride) is charged with 3-tert-butylbenzoic acid.

-

Solvent Addition: An inert solvent, such as anhydrous toluene, is added to create a slurry.

-

Reagent Addition: Thionyl chloride (typically 1.5-2.0 equivalents) is added cautiously to the stirred slurry at room temperature, followed by a few drops of DMF.

-

Reaction: The mixture is heated to reflux and maintained for 2-4 hours, or until the evolution of hydrogen chloride and sulfur dioxide gas ceases. The reaction progress can be monitored by the dissolution of the solid carboxylic acid.

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature, and the excess thionyl chloride and solvent are removed under reduced pressure.

-

Purification: The crude 3-tert-butylbenzoyl chloride is then purified by vacuum distillation.

Potential Impurities and Their Spectroscopic Signatures:

-

Unreacted 3-tert-butylbenzoic acid: This is the most likely impurity. Its presence can be detected in the IR spectrum by a broad O-H stretching band around 3000 cm⁻¹ and in the ¹H NMR spectrum by a broad singlet for the acidic proton, typically above 10 ppm.

-

Anhydride: Self-condensation of the acyl chloride or reaction with the parent carboxylic acid can form the corresponding anhydride. Anhydrides show two characteristic C=O stretching bands in the IR spectrum, typically around 1810 cm⁻¹ and 1750 cm⁻¹.

-

Solvent Residues: Residual toluene or other solvents used in the synthesis or work-up may be present and can be identified by their characteristic signals in the ¹H NMR spectrum.

Infrared (IR) Spectroscopy: Unveiling Functional Groups

Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of 3-tert-butylbenzoyl chloride is expected to be dominated by the characteristic absorption of the acyl chloride group and the vibrations of the substituted benzene ring.

Experimental Protocol for IR Spectroscopy (Attenuated Total Reflectance - ATR):

-

Instrument Preparation: Ensure the ATR crystal is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.

-

Background Scan: Record a background spectrum of the empty ATR crystal. This will be automatically subtracted from the sample spectrum.

-

Sample Application: Place a small drop of neat 3-tert-butylbenzoyl chloride directly onto the ATR crystal.

-

Spectrum Acquisition: Acquire the IR spectrum, typically in the range of 4000-400 cm⁻¹.

-

Cleaning: Thoroughly clean the ATR crystal after the measurement.

Predicted IR Spectral Data for 3-tert-Butylbenzoyl Chloride:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100-3000 | Medium | Aromatic C-H Stretch |

| ~2960-2870 | Strong | Aliphatic C-H Stretch (tert-butyl) |

| ~1785-1770 | Strong | C=O Stretch (Acyl Chloride) |

| ~1600, ~1480 | Medium-Weak | Aromatic C=C Stretch |

| ~1370, ~1395 | Medium | C-H Bend (tert-butyl, characteristic doublet) |

| ~1200-1000 | Medium | In-plane C-H Bending |

| ~900-690 | Strong | Out-of-plane C-H Bending (Aromatic) |

| ~850-750 | Strong | C-Cl Stretch |

Interpretation of the Predicted IR Spectrum:

The most diagnostic feature in the IR spectrum of 3-tert-butylbenzoyl chloride is the intense carbonyl (C=O) stretching vibration of the acyl chloride functional group, which is expected to appear at a high frequency, around 1785-1770 cm⁻¹. This high frequency is characteristic of acyl chlorides and is a key indicator of the compound's identity. The presence of the tert-butyl group will be evident from the strong aliphatic C-H stretching bands and the characteristic doublet in the C-H bending region. The aromatic ring will give rise to C-H and C=C stretching vibrations, as well as characteristic out-of-plane bending bands that can provide information about the substitution pattern.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework

NMR spectroscopy provides detailed information about the structure and chemical environment of the atoms within a molecule. Both ¹H and ¹³C NMR are indispensable for the structural elucidation of 3-tert-butylbenzoyl chloride.

¹H NMR Spectroscopy

Experimental Protocol for ¹H NMR Spectroscopy:

-

Sample Preparation: Dissolve approximately 5-10 mg of 3-tert-butylbenzoyl chloride in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. Add a small amount of an internal standard, such as tetramethylsilane (TMS), if not already present in the solvent.

-

Instrument Setup: Place the NMR tube in the spectrometer and lock onto the deuterium signal of the solvent. Shim the magnetic field to achieve optimal resolution.

-

Spectrum Acquisition: Acquire the ¹H NMR spectrum using appropriate parameters (e.g., pulse angle, acquisition time, relaxation delay).

-

Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and integrating the signals.

Predicted ¹H NMR Spectral Data for 3-tert-Butylbenzoyl Chloride (in CDCl₃):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.1-8.0 | Singlet (or narrow triplet) | 1H | H-2 |

| ~7.9-7.8 | Doublet of doublets | 1H | H-6 |

| ~7.6-7.5 | Triplet | 1H | H-5 |

| ~7.5-7.4 | Doublet of doublets | 1H | H-4 |

| ~1.35 | Singlet | 9H | -C(CH₃)₃ |

Interpretation of the Predicted ¹H NMR Spectrum:

The ¹H NMR spectrum of 3-tert-butylbenzoyl chloride is expected to show distinct signals for the aromatic protons and a prominent singlet for the tert-butyl group. The nine equivalent protons of the tert-butyl group will give rise to a sharp singlet at approximately 1.35 ppm, a highly characteristic feature. The aromatic region will display a more complex pattern due to the meta-substitution. The proton at position 2 (between the two substituents) is expected to be the most deshielded and may appear as a singlet or a narrow triplet due to small meta-couplings. The other aromatic protons will exhibit splitting patterns (doublet of doublets, triplet) characteristic of a 1,3-disubstituted benzene ring.

¹³C NMR Spectroscopy

Experimental Protocol for ¹³C NMR Spectroscopy:

-

Sample Preparation: Prepare the sample as described for ¹H NMR spectroscopy. A slightly higher concentration may be beneficial due to the lower natural abundance of ¹³C.

-

Instrument Setup: Set up the spectrometer for ¹³C detection, including broadband proton decoupling.

-

Spectrum Acquisition: Acquire the ¹³C NMR spectrum. A larger number of scans is typically required compared to ¹H NMR.

-

Data Processing: Process the data as described for ¹H NMR.

Predicted ¹³C NMR Spectral Data for 3-tert-Butylbenzoyl Chloride (in CDCl₃):

| Chemical Shift (δ, ppm) | Assignment |

| ~168 | C=O (Acyl Chloride) |

| ~153 | C-3 (ipso-carbon of tert-butyl) |

| ~136 | C-1 (ipso-carbon of acyl chloride) |

| ~134 | C-6 |

| ~130 | C-5 |

| ~129 | C-4 |

| ~126 | C-2 |

| ~35 | -C(CH₃)₃ |

| ~31 | -C(CH₃)₃ |

Interpretation of the Predicted ¹³C NMR Spectrum:

The ¹³C NMR spectrum will provide a clear carbon count and information about the electronic environment of each carbon atom. The carbonyl carbon of the acyl chloride is expected to be significantly downfield, around 168 ppm. The quaternary carbon of the tert-butyl group will appear around 35 ppm, and the methyl carbons will resonate around 31 ppm. The aromatic region will show six distinct signals for the benzene ring carbons, with the ipso-carbons (C-1 and C-3) having characteristic chemical shifts.

Mass Spectrometry: Determining Molecular Weight and Fragmentation

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and fragmentation pattern of a compound, which is invaluable for confirming its identity.

Experimental Protocol for Mass Spectrometry (Electron Ionization - EI):

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

-

Ionization: Bombard the sample with high-energy electrons (typically 70 eV) to generate a molecular ion (M⁺˙) and various fragment ions.

-

Mass Analysis: Separate the ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., a quadrupole).

-

Detection: Detect the ions to generate a mass spectrum.

Predicted Mass Spectrum Fragmentation for 3-tert-Butylbenzoyl Chloride:

| m/z | Proposed Fragment |

| 196/198 | [M]⁺˙ (Molecular Ion, with ³⁵Cl/³⁷Cl isotopes) |

| 181/183 | [M - CH₃]⁺ |

| 161 | [M - Cl]⁺ |

| 119 | [C₉H₁₁]⁺ |

| 91 | [C₇H₇]⁺ |

| 57 | [C₄H₉]⁺ (tert-butyl cation) |

Interpretation of the Predicted Mass Spectrum:

The mass spectrum of 3-tert-butylbenzoyl chloride will show a molecular ion peak (M⁺˙) at m/z 196, corresponding to the molecule containing the ³⁵Cl isotope. A smaller peak at m/z 198, with approximately one-third the intensity, will be observed due to the presence of the ³⁷Cl isotope. This isotopic pattern is a definitive indicator of a chlorine-containing compound.

The fragmentation pattern will be influenced by the stability of the resulting carbocations. A prominent fragmentation pathway is the loss of a chlorine radical to form the 3-tert-butylbenzoyl cation at m/z 161. Another significant fragmentation is the loss of a methyl radical from the tert-butyl group, leading to a fragment at m/z 181/183. The formation of the stable tert-butyl cation at m/z 57 is also expected to be a major fragmentation pathway.

A Self-Validating System for Structural Confirmation

The combination of these spectroscopic techniques provides a powerful and self-validating system for the structural confirmation of 3-tert-butylbenzoyl chloride.

Caption: Workflow for the synthesis, purification, and spectroscopic validation of 3-tert-butylbenzoyl chloride.

Each technique provides a unique piece of the structural puzzle. IR confirms the presence of the key functional groups. ¹H and ¹³C NMR provide a detailed map of the carbon-hydrogen framework and the connectivity of the atoms. Mass spectrometry confirms the molecular weight and provides further structural information through fragmentation analysis. The consistency of the data across all three techniques provides a high degree of confidence in the structural assignment.

Conclusion

This in-depth technical guide provides a comprehensive overview of the predicted spectroscopic data for 3-tert-butylbenzoyl chloride. By understanding the expected IR, NMR, and MS spectra, researchers can confidently synthesize, purify, and characterize this important chemical intermediate. The provided protocols and interpretations serve as a valuable resource for scientists engaged in organic synthesis and drug development, ensuring the integrity and quality of their research.

References

-

Beijing Xinhengyan Technology Co., Ltd. 3-tert-Butylbenzoyl chloride - CAS:21900-36-7. [Link]

Sources

Technical Guide: FT-IR Analysis of 3-tert-Butylbenzoyl Chloride

Content Type: Technical Whitepaper / Standard Operating Procedure (SOP) Audience: Analytical Chemists, Process Development Scientists, and Quality Control Specialists

Executive Summary

3-tert-Butylbenzoyl chloride (CAS: 1710-98-1) serves as a critical electrophilic intermediate in the synthesis of pharmaceuticals and advanced materials. Its structural integrity is defined by the meta-positioned tert-butyl group, which imparts specific lipophilicity and steric bulk without the direct resonance donation seen in para isomers.

This guide provides a rigorous FT-IR analytical framework. Unlike standard aliphatic analysis, this protocol addresses two specific challenges:

-

The Fermi Resonance Doublet: A spectral artifact unique to benzoyl chlorides that is often misidentified as an impurity.

-

Hydrolytic Instability: The rapid conversion to 3-tert-butylbenzoic acid upon exposure to atmospheric moisture.

Chemical Context & Spectral Dynamics[1][2][3]

To accurately interpret the spectrum, one must understand the electronic environment of the carbonyl group.

The Inductive vs. Resonance Conflict

The carbonyl (C=O) bond in acid chlorides is stiffened by the electron-withdrawing induction of the chlorine atom, typically shifting the stretching frequency to 1770–1785 cm⁻¹ , significantly higher than esters or amides.

-

Meta-Substitution Effect: The tert-butyl group at the 3-position exerts a weak positive inductive effect (+I). However, because it is in the meta position, it cannot donate electron density into the ring system via resonance to stabilize the carbonyl. Consequently, the C=O bond retains a high-frequency character, distinct from para-substituted analogs where resonance might lower the frequency.

The Fermi Resonance Phenomenon

A critical feature of benzoyl chloride spectra is the appearance of a doublet in the carbonyl region (typically ~1775 cm⁻¹ and ~1735 cm⁻¹).[1]

-

Mechanism: This is not two different carbonyl species. It arises from Fermi resonance —a quantum mechanical mixing between the fundamental C=O stretch and the first overtone of the C-Cl stretch (or an aromatic ring deformation mode) located near 870–880 cm⁻¹.

-

Diagnostic Value: The presence of this doublet confirms the intact benzoyl chloride moiety. A single peak often indicates hydrolysis or solvent interaction.

Strategic Protocol: The "Dry-Purge-Scan" Workflow

The following protocol is designed to be self-validating . If moisture contamination occurs during the scan, the spectrum will immediately reveal "ghost peaks" of the carboxylic acid.

Instrumentation & Configuration

-

Mode: Attenuated Total Reflectance (ATR) is preferred over KBr pellets. KBr is hygroscopic and will catalyze hydrolysis in situ, ruining the sample.

-

Crystal: Diamond or ZnSe (Single reflection).

-

Scans: 16–32 (Keep scan time short to minimize exposure).

Experimental Workflow (Visualization)

Figure 1: The "Dry-Purge-Scan" workflow designed to minimize hydrolytic degradation during analysis.

Spectral Assignment & Interpretation[2][4][7][8]

The following table synthesizes the expected bands for 3-tert-butylbenzoyl chloride.

| Functional Group | Frequency (cm⁻¹) | Intensity | Mode Assignment | Notes |

| Aromatic C-H | 3030–3080 | Weak | Stretching (v) | Diagnostic of the benzene ring. |

| Aliphatic C-H | 2960, 2870 | Medium | Stretching (v) | Specific to tert-butyl . The 2960 cm⁻¹ asymmetric stretch is prominent. |

| Acid Chloride C=O | 1770–1785 | Strong | Stretching (v) | Primary Diagnostic. Often split (Fermi Resonance) with a secondary band ~1735 cm⁻¹. |

| Aromatic Ring | 1580–1600 | Med-Weak | C=C Ring Breathing | Typical aromatic doublet. |

| tert-Butyl Group | 1365 & 1390 | Medium | Bending (δ) | "The Split Peak": Characteristic "gem-dimethyl" doublet. Confirms the t-butyl group. |

| C-Cl Stretch | 600–800 | Strong | Stretching (v) | Broad, often multiple bands due to rotational isomers. |

Critical Interpretation Logic

-

The 3000 cm⁻¹ Boundary: You must see peaks above 3000 (aromatic) and below 3000 (aliphatic t-butyl). Absence of the aliphatic bands implies the wrong starting material.

-

The Carbonyl Zone: The center of gravity for the carbonyl peak must be >1770 cm⁻¹. If the strongest peak is <1720 cm⁻¹, the sample is degraded.

Quality Control: Impurity Profiling

The primary impurity is 3-tert-butylbenzoic acid , formed via hydrolysis:

The "Self-Validating" QC Check

Use the following decision tree to validate sample quality.

Figure 2: Spectral decision tree for purity assessment.

Quantifying Degradation

If a peak appears at 1690–1710 cm⁻¹ (Carboxylic Acid C=O dimer) and is accompanied by a broad "hump" centered at 3000 cm⁻¹ (O-H stretch), the sample is compromised.

-

Action: Distill the sample under vacuum or treat with thionyl chloride to reconvert the acid to the acid chloride before use in sensitive synthesis.

References

-

NIST Mass Spectrometry Data Center. "Benzoyl chloride Infrared Spectrum." NIST Chemistry WebBook, SRD 69. Accessed via [Link]

- Larkin, P. (2011). Infrared and Raman Spectroscopy: Principles and Spectral Interpretation. Elsevier. (Chapter 6: Carbonyl Groups and Fermi Resonance).

-

Socrates, G. (2004).[4] Infrared and Raman Characteristic Group Frequencies: Tables and Charts. 3rd Edition. Wiley. (Section: Acid Halides and the effect of conjugation).

-

University of California, Los Angeles (UCLA). "Table of Characteristic IR Absorptions." WebSpectra. Accessed via [Link]

Sources

Methodological & Application

polymer synthesis involving 3-tert-butylbenzoyl chloride

Application Note: Precision Polymer Engineering with 3-tert-Butylbenzoyl Chloride

Subtitle: Strategies for Solubility Enhancement and End-Group Control in High-Performance and Bio-Based Polymers

Executive Summary & Rationale

3-tert-Butylbenzoyl chloride (3-t-BBC) is a specialized monofunctional acylating agent used in polymer chemistry to introduce bulky, hydrophobic termini or side chains. Unlike standard capping agents (e.g., benzoyl chloride), the 3-tert-butyl substituent provides significant steric bulk and free volume.

Key Applications:

-

Solubility Enhancement in Aramids: In the synthesis of rigid-rod polymers like poly(p-phenylene terephthalamide), intermolecular hydrogen bonding often leads to premature precipitation and poor processability. End-capping with 3-t-BBC disrupts chain packing at the termini, improving solubility in organic solvents (NMP, DMAc) without sacrificing thermal stability.

-

Hydrophobic Modification of Biopolymers: Reacting 3-t-BBC with nucleophilic backbones (e.g., Chitosan, Polyvinyl alcohol) creates amphiphilic polymers suitable for drug delivery systems, where the hydrophobic tert-butyl domains drive self-assembly into nanoparticles.

Chemical Basis: The "Bulky Capper" Effect

The utility of 3-t-BBC lies in its structural duality:

-

Reactive Center: The acid chloride group (-COCl) undergoes rapid nucleophilic acyl substitution with amines (-NH2) or alcohols (-OH).

-

Steric Modulator: The meta-tert-butyl group adds significant hydrodynamic volume.

Mechanism of Solubility Improvement:

Protocol A: Synthesis of Organosoluble Aramids via End-Capping

Objective: Synthesize a controlled-molecular-weight aromatic polyamide with improved solubility in NMP/DMAc.

Materials & Reagents

| Reagent | Role | Purity Requirement |

| p-Phenylenediamine (PPD) | Monomer (Diamine) | >99%, Sublimed |

| Terephthaloyl Chloride (TPC) | Monomer (Diacid Chloride) | >99%, Recrystallized |

| 3-tert-Butylbenzoyl Chloride | End-Capper | >98%, Distilled |

| N-Methyl-2-pyrrolidone (NMP) | Solvent | Anhydrous (<50 ppm H2O) |

| Calcium Chloride (CaCl₂) | Solubilizing Salt | Anhydrous, Dried at 250°C |

| Pyridine | Acid Scavenger | Anhydrous |

Experimental Workflow

Step 1: Solvent System Preparation

-

Charge a flame-dried 250 mL 3-neck round-bottom flask (equipped with mechanical stirrer, N2 inlet) with 100 mL NMP.

-

Add 4.0 g anhydrous CaCl₂. Heat to 80°C to dissolve, then cool to room temperature (RT). Note: CaCl₂ prevents hydrogen-bond driven gelation of the growing aramid chains.

Step 2: Monomer Dissolution

-

Add PPD (20.0 mmol) to the NMP/CaCl₂ solution. Stir under N₂ until fully dissolved.

-

Cool the mixture to 0°C using an ice/water bath. Crucial: Low temperature controls the exotherm and prevents side reactions.

Step 3: Polymerization (Chain Growth)

-

Add TPC (19.0 mmol) in a single portion.

-

Increase stirring speed immediately. The solution will viscosity rapidly.

-

Stir at 0°C for 30 minutes, then allow to warm to RT for 60 minutes.

Step 4: End-Capping (The 3-t-BBC Step)

-

Calculate the required amount of 3-t-BBC. For a target degree of polymerization (DP) controlled by stoichiometry, or to cap the excess amine ends:

-

Stoichiometry: Excess amine ends =

. -

Add 3-tert-Butylbenzoyl chloride (2.5 mmol) (slight excess) dropwise to the viscous solution.

-

-

Add Pyridine (5.0 mmol) to scavenge the HCl generated.

-

Stir for 2 hours at RT.

Step 5: Isolation

-

Pour the polymer solution slowly into high-shear methanol (1000 mL) or water.

-

Filter the fibrous precipitate.[1]

-

Wash: Water (3x)

Methanol (2x) -

Dry in a vacuum oven at 80°C for 12 hours.

Protocol B: Hydrophobic Functionalization of Chitosan

Objective: Create an amphiphilic Chitosan-graft-3-tert-butylbenzamide for drug delivery applications.

Experimental Workflow

Step 1: Chitosan Activation

-

Dissolve Chitosan (1.0 g) in 1% acetic acid (50 mL).

-

Precipitate with 1M NaOH, filter, and wash with water.

-

Solvent Exchange: Wash the wet precipitate with DMF (3x) to remove water.

-

Resuspend the swollen chitosan in anhydrous DMF/LiCl (5% w/v). Stir at 60°C until a clear solution forms.

Step 2: Acylation

-

Add Pyridine (1.5 eq relative to target substitution).

-

Add 3-tert-Butylbenzoyl chloride (0.1 to 0.5 eq per glucosamine unit, depending on desired hydrophobicity) dropwise at 0°C.

-

Allow reaction to proceed at RT for 12 hours.

Step 3: Purification

-

Precipitate into excess acetone.

-

Soxhlet extraction with ethanol for 24 hours to remove unreacted acid chloride and byproducts.

-

Dialyze against distilled water (MWCO 12,000 Da) for 3 days.

-

Lyophilize to obtain the white polymer powder.

Visualization: Reaction Pathways & Workflow

Figure 1: Synthesis Logic & Pathway

Caption: Reaction pathway for end-capping polyamides. The 3-tert-butyl group terminates propagation and prevents chain stacking.

Figure 2: Experimental Workflow (Aramids)

Caption: Step-by-step workflow for the synthesis of 3-tert-butylbenzamide end-capped aramids.

Characterization & Quality Control

| Technique | Parameter | Expected Observation |

| 1H NMR (DMSO-d6) | Structure Confirmation | Distinct singlet at ~1.3 ppm (9H, tert-butyl). Aromatic protons shift due to amide formation. |

| FT-IR | Functional Groups | 1650 cm⁻¹ (Amide I, C=O), 1540 cm⁻¹ (Amide II, N-H). Absence of ~1800 cm⁻¹ (Acid Chloride). |

| GPC (in NMP/LiBr) | Molecular Weight | Lower PDI (Polydispersity Index) compared to uncapped polymers. |

| Solubility Test | Processability | Clear solution in NMP or DMAc at 5% w/v (Uncapped aramids typically insoluble). |

Troubleshooting Guide

-

Issue: Low Viscosity/Low MW.

-

Cause: Moisture in solvent or incorrect stoichiometry.

-

Fix: Ensure NMP is <50 ppm water. Re-sublime diamines.

-

-

Issue: Polymer Precipitates During Reaction.

-

Cause: Insufficient CaCl₂ or reaction temperature too high.

-

Fix: Increase CaCl₂ to 6-8%. Keep reaction at 0°C during TPC addition.

-

-

Issue: No "tert-butyl" signal in NMR.

-

Cause: Hydrolysis of 3-t-BBC before reaction.

-

Fix: Distill 3-t-BBC before use. Store under inert atmosphere.

-

References

-

Synthesis of Soluble Polyamides: Imai, Y. (1995). Rapid Synthesis of Polyamides and Polyimides. High Performance Polymers.[1] Link

-

Chitosan Modification: Rúnarsson, Ö.[2] V., et al. (2008).[2] Synthesis of soluble chitosan derivatives. European Polymer Journal. Link

-

Aramid Solubility: Garcia, J. M., et al. (2010). High-performance aromatic polyamides. Progress in Polymer Science. Link

-

Reagent Data: Fluorochem. (n.d.). 3-tert-Butylbenzoyl chloride Product Sheet. Link

Sources

Application Note: Reaction Conditions for Acylation with 3-tert-Butylbenzoyl Chloride

Abstract

This technical guide details the optimized reaction conditions for utilizing 3-tert-butylbenzoyl chloride (CAS: 21900-36-7) in acylation reactions. Unlike its para-substituted counterpart, the meta-substitution of the tert-butyl group offers a unique balance of lipophilicity and steric geometry, making it a valuable building block in kinase inhibitor and GPCR ligand design. This document covers protocols for N-acylation (amide formation) and C-acylation (Friedel-Crafts), addressing specific challenges related to steric bulk and hydrolytic stability.

Reagent Profile & Chemical Properties

Before initiating synthesis, it is critical to verify the isomer. The meta position of the tert-butyl group dictates the hydrodynamic volume and electronic induction of the benzoyl moiety.

| Property | Data | Notes |

| Chemical Name | 3-tert-Butylbenzoyl chloride | Meta-substituted isomer |

| CAS Number | 21900-36-7 | Distinct from 4-isomer (1710-98-1) |

| Molecular Weight | 196.67 g/mol | |

| Boiling Point | ~250°C (760 mmHg) | High boiling point; vacuum distillation recommended for purification. |

| Density | ~1.077 g/mL | Denser than water. |

| Solubility | DCM, THF, Toluene, Et2O | Reacts violently with water/alcohols. |

| Stability | Moisture Sensitive | Hydrolyzes to 3-tert-butylbenzoic acid. |

Expert Insight: The meta-tert-butyl group exerts a weak inductive electron-donating effect (+I). While less electrophilic than 3-nitrobenzoyl chloride, it remains highly reactive. The primary challenge is not reactivity, but rather the lipophilicity which can complicate aqueous workups if not managed correctly.

Protocol A: N-Acylation (Amide Bond Formation)

This protocol is optimized for coupling 3-tert-butylbenzoyl chloride with secondary amines to form lipophilic amides, a common motif in drug discovery libraries.

Materials

-

Reagent: 3-tert-Butylbenzoyl chloride (1.1 equiv)

-

Substrate: Amine (1.0 equiv)

-

Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 – 2.0 equiv)

-

Catalyst: DMAP (4-Dimethylaminopyridine) (0.05 equiv) – Optional for sterically hindered amines.

-

Solvent: Anhydrous Dichloromethane (DCM) or THF.

Step-by-Step Methodology

-

Preparation: Flame-dry a round-bottom flask and purge with Nitrogen (

). -

Solvation: Dissolve the amine (1.0 equiv) and Base (1.5 equiv) in anhydrous DCM (0.2 M concentration).

-

Temperature Control: Cool the mixture to 0°C using an ice bath.

-

Why: Although the tert-butyl group adds bulk, the acid chloride is still prone to rapid hydrolysis or side reactions at RT. Cooling controls the exotherm.

-

-

Addition: Add 3-tert-butylbenzoyl chloride (1.1 equiv) dropwise via syringe.

-

Note: If the acid chloride is solid or viscous, dissolve it in a minimal amount of DCM before addition.

-

-

Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by TLC or LCMS.

-

Endpoint: Disappearance of the amine peak.

-

-

Quench & Workup:

-

Add saturated aqueous

to quench unreacted acid chloride. -

Extract with DCM (3x).

-

Wash organic layer with 1M HCl (to remove excess amine/pyridine) followed by Brine.

-

Dry over

and concentrate.

-

Workflow Visualization

Figure 1: Standard workflow for N-acylation using 3-tert-butylbenzoyl chloride.

Protocol B: Friedel-Crafts Acylation (C-Acylation)

Used for attaching the 3-tert-butylbenzoyl moiety to aromatic scaffolds (e.g., benzene, thiophene).

Critical Consideration: The tert-Butyl Stability

In Friedel-Crafts alkylations, tert-butyl groups frequently migrate or undergo de-alkylation. However, in acylation , the formation of the acylium ion is faster and more stable. The meta-position of the tert-butyl group is thermodynamically stable, but mild Lewis Acids are preferred to prevent potential trans-alkylation of the tert-butyl group itself under harsh conditions.

Materials

-

Reagent: 3-tert-Butylbenzoyl chloride (1.0 equiv)

-

Substrate: Aromatic compound (e.g., Benzene, Anisole) (1.0 – 1.2 equiv)

-

Catalyst: Aluminum Chloride (

) (1.1 – 1.5 equiv) -

Solvent: 1,2-Dichloroethane (DCE) or Nitromethane.

-

Avoid: Ethers (complex with Lewis Acid).

-

Step-by-Step Methodology

-

Catalyst Slurry: In a dry flask under

, suspend -

Acylium Formation: Add 3-tert-butylbenzoyl chloride dropwise at 0°C. Stir for 15 mins.

-

Observation: The mixture should homogenize slightly as the acylium complex forms.

-

-

Substrate Addition: Add the aromatic substrate slowly.

-

Heating: Warm to RT. If the substrate is deactivated, heat to reflux (83°C) for 1–3 hours.

-

Caution: Monitor for HCl gas evolution.[1]

-

-

Hydrolysis: Pour the reaction mixture onto crushed ice/HCl mixture.

-

Why: Breaks the Aluminum-Product complex.

-

-

Purification: Extract with DCM. Recrystallize from Hexanes/EtOAc if solid.

Mechanistic Logic & Decision Tree

Figure 2: Decision matrix for Friedel-Crafts conditions to preserve the tert-butyl moiety.

Troubleshooting & Expert Tips

Hydrolysis Control

The tert-butyl group is lipophilic. If your yield is low, check if the acid chloride hydrolyzed to 3-tert-butylbenzoic acid .

-

Detection: Acid chloride shows a C=O stretch at ~1770-1780

. The acid shows a broad OH stretch and C=O at ~1680-1690 -

Fix: If hydrolyzed, reflux the material in Thionyl Chloride (

) with a drop of DMF for 1 hour to regenerate the acid chloride before use.

Purification of Amides

Because the product is highly lipophilic (due to the tert-butyl group), it may co-elute with non-polar impurities.

-

Tip: Use a gradient starting at 100% Hexanes (or Heptane) rather than the standard 10% EtOAc/Hexanes.

Regioselectivity in Friedel-Crafts

The 3-tert-butylbenzoyl group is bulky.

-

Outcome: Expect high para-selectivity on the substrate ring due to the steric clash preventing ortho attack.

References

-

Chemical Identification: 3-tert-Butylbenzoyl chloride. CAS Common Chemistry.[2] CAS Registry Number: 21900-36-7.[3] Link

-

General Acylation Protocols: Amide Bond Formation. Organic Chemistry Portal. Link

-

Friedel-Crafts Methodology: Friedel-Crafts Acylation. Master Organic Chemistry. Link

-

Reagent Preparation: Greenberg, J. A., & Sammakia, T. (2017).[4] The Conversion of tert-Butyl Esters to Acid Chlorides Using Thionyl Chloride. The Journal of Organic Chemistry, 82(6), 3245–3251. (Demonstrates stability of t-butyl groups under chlorinating conditions). Link

Sources

choice of Lewis acid for Friedel-Crafts with 3-tert-butylbenzoyl chloride

Application Note #FC-3TB: Chemoselective Friedel-Crafts Acylation with 3-tert-Butylbenzoyl Chloride

Executive Summary

The use of 3-tert-butylbenzoyl chloride in Friedel-Crafts acylation presents a specific chemoselectivity challenge often overlooked in standard protocols: the thermodynamic instability of the tert-butyl group under strong Lewis acidic conditions. While the benzoyl chloride moiety requires activation to form the acylium ion, the bulky tert-butyl group is susceptible to retro-Friedel-Crafts alkylation (dealkylation) and subsequent transalkylation (scrambling) when exposed to strong acids like Aluminum Chloride (

This guide recommends a shift from traditional

Mechanistic Analysis & Critical Challenges

The "Trojan Horse" of Acylation

In a standard Friedel-Crafts acylation, the objective is to generate an electrophilic acylium ion. However, the tert-butyl group on the starting material is an electron-rich, bulky substituent that stabilizes a carbocation. Under harsh conditions, the reaction environment can trigger two competing pathways:

-

Pathway A (Desired): Formation of the acylium ion and attack on the nucleophile.

-

Pathway B (Undesired): Protonation of the aromatic ring ipso to the tert-butyl group, leading to the loss of the tert-butyl cation (dealkylation). This cation can then re-attach to the more electron-rich coupling partner (transalkylation).

Key Insight: The product (a ketone) deactivates the ring, theoretically stabilizing the tert-butyl group. However, the transient intermediates and the presence of free protons (

Visualizing the Chemoselectivity Conflict

Figure 1: The chemoselectivity bifurcation. Strong Lewis acids promote the thermodynamic scrambling pathway (Red), while milder, oxophilic acids favor the kinetic acylation pathway (Green).

Strategic Lewis Acid Selection Matrix

The choice of Lewis Acid (LA) dictates the balance between reactivity and side-reaction suppression.

| Lewis Acid | Class | Reactivity | Risk of t-Bu Loss | Recommendation | Context |

| Hard / Strong | Very High | High | Avoid (unless -78°C) | Legacy protocols; only for highly deactivated nucleophiles. | |

| Borderline | High | Low | Recommended | Scalable, robust, cost-effective. Best balance. | |

| Soft / Oxophilic | Moderate | Negligible | High Value | Drug discovery; precious substrates; catalytic loading (1-5 mol%). | |

| Soft / Weak | Low | None | Conditional | Only for highly activated nucleophiles (e.g., anisole, phenols). |

Experimental Protocols

Protocol A: The "Gold Standard" (Ferric Chloride Method)

Best for: Scalable synthesis, moderate-to-rich nucleophiles (Benzene, Toluene, Xylenes).

Rationale:

-

Preparation: In a flame-dried 3-neck flask under Argon, dissolve 3-tert-butylbenzoyl chloride (1.0 equiv) in anhydrous Dichloromethane (DCM) or Nitromethane (

).-

Note: Nitromethane increases the electrophilicity of the acylium complex but can be hazardous; DCM is standard.

-

-

Catalyst Addition: Cool the solution to 0°C . Add anhydrous

(1.1 equiv) in portions.-

Observation: Evolution of HCl gas (vent to scrubber). The solution will darken.

-

-

Nucleophile Addition: Add the aromatic coupling partner (1.05 equiv) dropwise over 15 minutes.

-

Control: Maintain internal temperature < 5°C.

-

-

Reaction: Allow to warm to Room Temperature (20-25°C) . Stir for 2-4 hours.

-

Monitoring: Check HPLC/TLC. Look for the disappearance of acid chloride.

-

-

Quench: Pour mixture onto an ice/HCl (1M) slurry.

-

Workup: Extract with DCM. Wash organic layer with

(sat.) and Brine. Dry over

Protocol B: The "High-Fidelity" Method (Hafnium Triflate Catalysis)

Best for: Late-stage functionalization, acid-sensitive substrates, high-value API synthesis.

Rationale: Rare earth triflates (

-

Mixture: In a sealed tube or flask, combine 3-tert-butylbenzoyl chloride (1.0 equiv), Nucleophile (1.0 equiv), and

(0.2 equiv - optional additive to boost ionic strength). -

Catalyst: Add

(1–5 mol%). -

Solvent: Use Acetonitrile or run Neat (if nucleophile is liquid).

-

Condition: Heat to 50°C for 6-12 hours.

-

Note: Despite the heat, the catalyst's specific mode of activation prevents t-butyl scrambling.

-

-

Recovery: The catalyst can often be recovered via aqueous extraction (catalyst stays in water phase) and re-used.

Protocol C: The "Cryogenic Control" (Aluminum Chloride Method)

Best for: Highly deactivated nucleophiles (e.g., chlorobenzene) where weaker acids fail.

Rationale: If you must use

-

Setup: Flame-dried glassware,

atmosphere. -

Pre-complexation: Dissolve

(1.1 equiv) in DCM. Cool to -78°C (Dry ice/Acetone). -

Addition: Add 3-tert-butylbenzoyl chloride slowly. Stir 15 mins to form the acylium salt.

-

Coupling: Add the nucleophile (dissolved in DCM) slowly down the side of the flask.

-

Critical Step: Stir at -78°C for 1 hour, then allow to warm only to 0°C . Do not heat to reflux.

-

Quench: Quench immediately at 0°C with ice water.

Quality Control & Troubleshooting

Validation Workflow: After workup, analyze the crude mixture using 1H NMR .

-

Success Marker: A sharp singlet (9H) around

1.3-1.4 ppm (the tert-butyl group). -

Failure Marker (Dealkylation): Loss of the 9H singlet; appearance of complex multiplets in the alkyl region (indicating scrambled alkyl groups).

-

Failure Marker (Transalkylation): Presence of tert-butyl signals on the nucleophile ring (check coupling constants).

Troubleshooting Table:

| Symptom | Diagnosis | Corrective Action |

| Missing t-Bu peak in NMR | Dealkylation occurred. | Switch from |

| Low Conversion | Lewis Acid deactivated. | Ensure reagents are dry; increase LA to 1.2-1.5 equiv (for |

| Multiple Spots on TLC | Regioisomers or Transalkylation. | Lower temperature; switch to Triflate catalyst (Protocol B). |

References

- Olah, G. A. (1973). Friedel-Crafts and Related Reactions. Wiley-Interscience. (Foundational text on the reversibility of alkylation vs.

-

Kawada, A., Mitamura, S., & Kobayashi, S. (1994). "Scandium(III) trifluoromethanesulfonate as an extremely active Lewis acid catalyst in acylation of alcohols with acid anhydrides and mixed anhydrides." Journal of the Chemical Society, Chemical Communications, (10), 1157-1158. Link (Establishes the mildness of rare-earth triflates).

-

Earle, M. J., et al. (1998). "Friedel-Crafts acylations using metal triflates in ionic liquids." Chemical Communications, (20), 2245-2246. Link

- Yamato, T., et al. (1991). "Lewis acid-catalyzed trans-tert-butylation of 2,6-di-tert-butyl-4-methylphenol." Journal of the Chemical Society, Perkin Transactions 1, 2149-2152. (Demonstrates the mobility of t-butyl groups under Lewis Acid conditions).

-

Pearson, D. E., & Buehler, C. A. (1974). "Friedel-Crafts Acylation with Little or No Catalyst." Synthesis, 1974(07), 455-471. Link

Technical Application Note: Strategic Handling and Preservation of 3-tert-Butylbenzoyl Chloride

Introduction & Chemical Context

3-tert-butylbenzoyl chloride (3-tBBC) is a specialized acylating agent used in organic synthesis to introduce a bulky meta-substituted benzoyl group. Unlike its para-isomer, the meta-substitution pattern offers unique steric geometry that can influence the regioselectivity of downstream nucleophilic substitutions or Friedel-Crafts acylations.

As an acid chloride, 3-tBBC is inherently electrophilic and moisture-sensitive. Its utility in drug development—often as a building block for pharmacophores requiring lipophilic bulk—depends entirely on maintaining its purity. Hydrolysis converts the liquid reagent into solid 3-tert-butylbenzoic acid and corrosive hydrogen chloride (HCl) gas, compromising stoichiometry and safety.

This guide provides a rigorous, self-validating framework for handling 3-tBBC, moving beyond basic safety data sheets to actionable laboratory workflows.

Chemical Profile & Risk Assessment

Before handling, researchers must verify the compound's identity and state. 3-tBBC is a liquid at room temperature, distinguishing it from many solid benzoic acid derivatives.

Table 1: Physicochemical Properties

| Property | Data | Note |

| Chemical Name | 3-tert-butylbenzoyl chloride | Meta-isomer |

| CAS Number | 21900-36-7 | Distinct from para-isomer (1710-98-1) |

| Molecular Weight | 196.67 g/mol | |

| Physical State | Liquid | Colorless to pale yellow |

| Boiling Point | ~250°C (760 mmHg) | Predicted; distillable under vacuum |

| Density | ~1.077 g/mL | Denser than water |

| Solubility | Soluble in DCM, THF, Toluene | Reacts violently with water/alcohols |

Hazard Identification (GHS Classifications)

-

Skin Corrosion/Irritation (Category 1B): Causes severe skin burns and eye damage.[1][2]

-

Lachrymator: Vapors are extremely irritating to mucous membranes.

-

Moisture Sensitive: Liberates HCl gas upon contact with ambient humidity.

Critical Safety Insight: Latex gloves are permeable to benzoyl chlorides. Silver Shield™ (laminate) or heavy-gauge Nitrile (minimum 8 mil) gloves are required.

Storage Protocols: The "Dry Chain"

The primary cause of reagent degradation is the "breathing" of storage vessels during temperature fluctuations. 3-tBBC must be maintained under an inert atmosphere (Nitrogen or Argon).

Long-Term Preservation Strategy

To prevent hydrolysis, adopt a "Dry Chain" approach. If the reagent turns cloudy or deposits white solids, significant hydrolysis to 3-tert-butylbenzoic acid has occurred.

Protocol:

-

Primary Seal: Use a Teflon-lined screw cap. Avoid standard polyethylene cones, which can swell.

-

Secondary Seal: Wrap the cap-neck junction with Parafilm M® (short term) or electrical tape (long term) to retard vapor exchange.

-

Atmosphere: Flush the headspace with dry Nitrogen or Argon before resealing after every use.

-

Desiccation: Store the bottle inside a secondary container (desiccator or sealed jar) containing activated molecular sieves or Drierite™.

Visualization: Storage Decision Logic

Figure 1: Decision matrix for selecting the appropriate storage vessel based on usage frequency to minimize hydrolysis.

Handling & Synthesis Protocols

Because 3-tBBC is a liquid, it should be transferred via syringe or cannula to avoid exposure to atmospheric moisture. Open-pouring is strongly discouraged.[1][3][4]

Inert Transfer Protocol (Syringe Technique)

Objective: Transfer

-

Preparation: Oven-dry all glassware and needles. Flush the syringe with inert gas 3 times.

-

Positive Pressure: Insert a nitrogen line needle into the reagent bottle septum to create positive pressure.

-

Draw: Insert the sampling needle. The positive pressure will help fill the syringe, reducing the risk of pulling a vacuum and sucking air past the plunger seal.

-

Transfer: Inject directly into the reaction vessel (also under positive inert pressure).

Self-Validating Purity Check

Before committing the reagent to a high-value synthesis, perform a "Water Drop Test" (qualitative) or NMR check.

-

Method: Take a micro-drop of the reagent on a glass rod and touch it to a piece of damp pH paper.

-

Result: Immediate red color indicates the acid chloride is active (releasing HCl).

-

NMR Validation: Run a quick

H NMR in CDCl-

3-tBBC (Reagent):[5] Look for the benzoyl protons shifted downfield due to the electron-withdrawing -COCl group.

-

Impurity (Acid): A broad singlet >10 ppm indicates hydrolysis (COOH).

-

Visualization: Inert Transfer Workflow

Figure 2: Step-by-step workflow for the air-free transfer of liquid acid chlorides.

Emergency & Waste Management

Accidents with 3-tBBC involve two hazards: chemical burns from the liquid and respiratory damage from the HCl gas generated upon hydrolysis.

Spill Control

DO NOT USE WATER. Adding water to a spill will generate a cloud of HCl gas and heat, potentially spreading the contaminant.

-

Evacuate: Clear the immediate area if the fumes are intense.

-

Absorb: Cover the spill with dry sand , vermiculite, or a specialized acid-neutralizing absorbent (e.g., sodium carbonate/sand mix).

-

Sweep: Once absorbed, sweep into a double-bagged waste container.

-

Clean: Wipe the surface with a dilute sodium bicarbonate solution only after the bulk liquid is removed.

Quenching Excess Reagent

When a reaction is complete, unreacted 3-tBBC must be destroyed before disposal.

Protocol:

-

Cool: Place the reaction vessel in an ice bath (0°C).

-

Dilute: Ensure the mixture is well-diluted in an organic solvent (e.g., DCM or Ethyl Acetate).

-

Neutralize: Slowly add a saturated solution of Sodium Bicarbonate (NaHCO

) or 1M NaOH .-

Note: NaHCO

will bubble vigorously (CO

-

-

Verify: Check pH of the aqueous layer. It should be neutral or slightly basic (pH 7-9).

References

-

Chemical Identity & Properties

-

Safety & Hazards (Class Data)

-

Handling Protocols

-

University of California, Merced. (n.d.). Standard Operating Procedure: Hydrochloric Acid & Acid Chlorides. Retrieved from

-

BASF. (n.d.). Acid Chlorides and Chloroformates - Safety and Handling. Retrieved from

-

Sources

- 1. assets.thermofisher.com [assets.thermofisher.com]

- 2. chemistry.ucmerced.edu [chemistry.ucmerced.edu]

- 3. fishersci.com [fishersci.com]

- 4. lobachemie.com [lobachemie.com]

- 5. 3-TERT-BUTYLBENZOYLCHLORIDE | 21900-36-7 [chemicalbook.com]

- 6. How to Quench Acid Chlorides? 5 Key Methods for Safe Handling [yufenggp.com]

- 7. CAS 21900-36-7: Benzoyl chloride,3-(1,1-dimethylethyl)- [cymitquimica.com]

- 8. 4-tert-Butylbenzoyl chloride 98 1710-98-1 [sigmaaldrich.com]

- 9. 4-叔丁基苯甲酰氯 98% | Sigma-Aldrich [sigmaaldrich.com]

Application Note: A Guide to Regioselectivity in Friedel-Crafts Acylation with 3-tert-Butylbenzoyl Chloride

Abstract: This document provides a detailed technical guide on the regioselectivity of Friedel-Crafts acylation reactions utilizing 3-tert-butylbenzoyl chloride. We delve into the core mechanistic principles, exploring the interplay of electronic and steric effects that govern the positional outcome of the acylation on various aromatic substrates. The significant steric hindrance imposed by the meta-positioned tert-butyl group on the acylating agent is shown to be a primary determinant for favoring substitution at the least hindered positions of the aromatic substrate. This guide offers researchers and drug development professionals field-proven insights and a robust, step-by-step protocol for conducting these reactions, ensuring predictable and high-yield synthesis of specifically substituted benzophenone derivatives.

Introduction: The Friedel-Crafts Acylation Landscape

The Friedel-Crafts acylation is a cornerstone of synthetic organic chemistry, providing a powerful method for the formation of carbon-carbon bonds by attaching an acyl group to an aromatic ring.[1][2] This electrophilic aromatic substitution (EAS) reaction typically involves the reaction of an acyl chloride or anhydride with an aromatic compound in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃).[1][3]

A key advantage of the acylation reaction over its counterpart, Friedel-Crafts alkylation, is the deactivating nature of the resulting ketone product. This deactivation prevents subsequent acylations on the product ring, leading to clean, mono-acylated products.[4] Furthermore, the acylium ion intermediate is resonance-stabilized and does not undergo the rearrangements that often plague alkylation reactions.[1]

This application note focuses specifically on the use of 3-tert-butylbenzoyl chloride as the acylating agent. The presence of the bulky tert-butyl group introduces a significant steric factor that profoundly influences the regiochemical outcome of the reaction, a critical consideration for the targeted synthesis of complex molecules in pharmaceutical and materials science.

Mechanistic Principles & Controlling Factors

The regioselectivity of the Friedel-Crafts acylation of an aromatic substrate is dictated by two primary factors: the electronic directing effects of substituents on the substrate and the steric hindrance around the potential reaction sites.

Formation of the Acylium Ion Electrophile

The reaction is initiated by the activation of 3-tert-butylbenzoyl chloride with a Lewis acid, typically AlCl₃. The Lewis acid coordinates to the carbonyl oxygen and, more importantly, to the chlorine atom, weakening the C-Cl bond. This facilitates the formation of a resonance-stabilized acylium ion, which serves as the potent electrophile in the subsequent substitution step.[1]

The Decisive Role of the Aromatic Substrate

The regiochemical outcome is determined during the rate-determining step: the nucleophilic attack of the aromatic substrate on the 3-tert-butylbenzoyl cation.[1] The position of this attack is governed by the substituents already present on the substrate ring.

-

Electron-Donating Groups (EDGs): Groups like alkyl (-R), alkoxy (-OR), and amino (-NR₂) are activating and direct the incoming electrophile to the ortho and para positions.[5] They stabilize the intermediate carbocation (arenium ion) through resonance or inductive effects.

-

Electron-Withdrawing Groups (EWGs): Groups like nitro (-NO₂), carbonyl (-COR), and sulfonyl (-SO₃H) are deactivating and direct the incoming electrophile to the meta position.[5][6] Halogens are an exception; they are deactivating but are ortho, para-directors.[5]

Steric Hindrance: The Influence of the tert-Butyl Group

While the electronic effects of the substrate's substituents determine the possible positions of attack (ortho, para or meta), the steric profile of the electrophile plays a crucial role in the final product distribution. The 3-tert-butylbenzoyl cation is sterically demanding due to the bulky tert-butyl group.

This bulkiness creates significant steric hindrance for an attack at the ortho position of a substituted aromatic ring. Consequently, even for strongly ortho, para-directing substrates, the reaction heavily favors substitution at the less sterically encumbered para position .[7] This predictable selectivity is a valuable synthetic tool.

Caption: Logical workflow of the Friedel-Crafts reaction.

Experimental Protocol: Synthesis of (3-tert-butylphenyl)(4-methylphenyl)methanone

This protocol details the para-selective acylation of toluene, an activated aromatic substrate, with 3-tert-butylbenzoyl chloride.

Safety Precautions:

-

Work in a well-ventilated fume hood at all times.

-

Anhydrous aluminum chloride is highly corrosive and reacts violently with water. Handle with extreme care.

-

The reaction generates HCl gas, which is corrosive and toxic.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.

Reagents and Materials

| Reagent/Material | Chemical Formula | Molecular Weight ( g/mol ) | Amount | Molar Equiv. |

| 3-tert-Butylbenzoyl chloride | C₁₁H₁₃ClO | 196.67 | 5.00 g | 1.0 |

| Toluene | C₇H₈ | 92.14 | 35 mL | - (Solvent/Reagent) |

| Anhydrous Aluminum Chloride | AlCl₃ | 133.34 | 4.05 g | 1.2 |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 50 mL | - (Solvent) |

| 6M Hydrochloric Acid | HCl | 36.46 | 50 mL | - (Work-up) |

| Saturated Sodium Bicarbonate | NaHCO₃ | 84.01 | 30 mL | - (Work-up) |

| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | ~5 g | - (Drying) |

| Round-bottom flask (250 mL) | - | - | 1 | - |

| Addition Funnel | - | - | 1 | - |

| Magnetic Stirrer & Stir Bar | - | - | 1 | - |

| Ice Bath | - | - | 1 | - |

Reaction Setup & Procedure

Caption: Step-by-step experimental workflow diagram.

-

Flask Preparation: Equip a 250 mL round-bottom flask with a magnetic stir bar and an addition funnel. Ensure all glassware is oven-dried to be completely free of moisture.

-

Reagent Charging: In the fume hood, carefully weigh anhydrous aluminum chloride (4.05 g, 1.2 eq) and add it to the flask. Immediately add toluene (35 mL). Stir the resulting slurry.

-

Cooling: Place the flask in an ice-water bath and allow the mixture to cool to 0-5 °C.

-

Acyl Chloride Addition: Prepare a solution of 3-tert-butylbenzoyl chloride (5.00 g, 1.0 eq) in 15 mL of dry dichloromethane (DCM). Transfer this solution to the addition funnel.

-

Reaction Execution: Add the acyl chloride solution dropwise to the stirred AlCl₃/toluene slurry over 30 minutes, maintaining the internal temperature below 10 °C. Vigorous HCl gas evolution will be observed.

-

Causality Insight: Slow, controlled addition is critical to manage the exothermicity of the reaction and prevent the formation of undesired byproducts.

-

-

Reaction Monitoring: After the addition is complete, stir the mixture at 0 °C for an additional hour, then remove the ice bath and allow it to warm to room temperature. Stir for another 2-3 hours or until Thin Layer Chromatography (TLC) indicates the consumption of the starting material.

-

Quenching: Carefully and slowly pour the reaction mixture into a beaker containing 50 g of crushed ice and 10 mL of concentrated HCl. This step hydrolyzes the aluminum complexes and should be done with caution in the fume hood.

-

Self-Validation: The AlCl₃ must be fully quenched. The resulting ketone product forms a complex with the Lewis acid, and this step breaks that complex to liberate the product.[8]

-

-

Extraction: Transfer the quenched mixture to a separatory funnel. Add 35 mL of DCM. Shake well and separate the layers. Extract the aqueous layer with an additional 20 mL of DCM.

-

Washing: Combine the organic layers and wash sequentially with 30 mL of 2M HCl, 30 mL of saturated sodium bicarbonate solution (careful, CO₂ evolution!), and 30 mL of brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude oil/solid by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) or recrystallization from a suitable solvent like ethanol to obtain the pure (3-tert-butylphenyl)(4-methylphenyl)methanone.

Data Summary: Regioselectivity with Various Substrates

The following table summarizes the expected major products and typical regiochemical outcomes when reacting 3-tert-butylbenzoyl chloride with various aromatic substrates, highlighting the preference for para-substitution.

| Aromatic Substrate | Substituent Type | Directing Effect | Expected Major Product | Typical Isomer Ratio (Para:Ortho) |

| Benzene | None | N/A | (3-tert-butylphenyl)(phenyl)methanone | N/A |

| Toluene | Activating (EDG) | ortho, para | (3-tert-butylphenyl)(4-methylphenyl)methanone | >95:5 |

| Anisole | Activating (EDG) | ortho, para | (3-tert-butylphenyl)(4-methoxyphenyl)methanone | >98:2 |

| Chlorobenzene | Deactivating (EWG) | ortho, para | (3-tert-butylphenyl)(4-chlorophenyl)methanone | >97:3 |

| Nitrobenzene | Deactivating (EWG) | meta | (3-tert-butylphenyl)(3-nitrophenyl)methanone | >99% meta |

Conclusion

The Friedel-Crafts acylation using 3-tert-butylbenzoyl chloride is a highly predictable and regioselective reaction. The directing effects are primarily controlled by the electronic nature of the substituents on the aromatic substrate. However, the dominant feature governing the product distribution is the steric bulk of the acylating agent, which consistently and strongly favors substitution at the sterically accessible para position for ortho, para-directing substrates. This predictable outcome makes it an invaluable tool for the rational design and synthesis of specific benzophenone structures crucial for pharmaceutical and industrial applications.

References

- Vertex AI Search. (2024). Friedel-Crafts Alkylation: Synthesis of p-di-t-butylbenzene.

-

Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]

-

Luo, H., Pan, L., Xu, X., & Liu, Q. (2015). Friedel-Crafts Coupling of Electron-Deficient Benzoylacetones Tuned by Remote Electronic Effects. The Journal of Organic Chemistry, 80(16), 8282–8289. [Link]

-

Ashenhurst, J. (2018). EAS Reactions (3) – Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry. Retrieved from [Link]

-

ResearchGate. (2025). Friedel-Crafts Acylation with Amides. Request PDF. Retrieved from [Link]

-

American Chemical Society. (n.d.). Investigation of electronic effects on the intramolecular Friedel-Crafts acylation reactions in the synthesis of thiochromones. Retrieved from [Link]

-

Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link]

-

Clark, J. (n.d.). Friedel-Crafts acylation of benzene. Chemguide. Retrieved from [Link]

- University of California, Berkeley. (2014). The Friedel-Crafts Reaction.

-

Deans, F. B., & Eaborn, C. (1959). The Friedel-Crafts acylation of aromatic halogen derivatives. Part III. The benzoylation of chlorobenzene. Journal of the Chemical Society C, 2759-2763. [Link]

-

Chad's Prep. (2021). 18.2 Friedel Crafts Alkylation and Acylation | Organic Chemistry. YouTube. Retrieved from [Link]

-

Beilstein Journal of Organic Chemistry. (2019). Friedel–Crafts acylation of benzene derivatives in tunable aryl alkyl ionic liquids (TAAILs). Retrieved from [Link]

-

Chemistry Stack Exchange. (2017). What is the directive influence of the tert-butyl group in electrophilic aromatic substitution? Retrieved from [Link]

-

ResearchGate. (2025). Friedel-Crafts Synthesis of Benzophenone with Little Lewis Acid Catalyst. Factorial Design and Mechanism. Request PDF. Retrieved from [Link]

-

Wikipedia. (n.d.). Electrophilic aromatic directing groups. Retrieved from [Link]

-

ResearchGate. (n.d.). Friedel–Crafts acylation of different arenes with benzoyl chloride... Retrieved from [Link]

-

AK Lectures. (n.d.). Friedel-Crafts Alkylation Example. Retrieved from [Link]

-

Chemistry LibreTexts. (2022). 16.5: An Explanation of Substituent Effects. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Friedel-Crafts Reactions. Retrieved from [Link]

-

ResearchGate. (2025). Insights on tert-butyl alkylation effects on fluorobenzene. Request PDF. Retrieved from [Link]

-

Organic Chemistry Tutor. (2022). Directing Effects in Electrophilic Aromatic Substitution Made EASY! YouTube. Retrieved from [Link]

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. researchgate.net [researchgate.net]

- 3. Friedel–Crafts Acylation [sigmaaldrich.com]

- 4. Friedel-Crafts Acylation [organic-chemistry.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]

- 8. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

Troubleshooting & Optimization

Technical Support Center: Purification of Products from 3-tert-butylbenzoyl Chloride Reactions

Welcome to the technical support center for handling reaction mixtures containing 3-tert-butylbenzoyl chloride and its derivatives. This guide is designed for researchers, chemists, and drug development professionals who utilize this versatile reagent. Here, we move beyond simple protocols to address the common, and often frustrating, challenges encountered during product purification. Our focus is on providing a deep, mechanistic understanding of why specific purification strategies are chosen, empowering you to troubleshoot effectively and optimize your outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This guide is structured to follow a typical experimental workflow, from the initial reaction work-up to final purification by chromatography or recrystallization.

Section 1: The Critical First Step: Reaction Work-up and Liquid-Liquid Extraction

The initial work-up is arguably the most crucial phase for a successful purification. Reactions with acyl chlorides, particularly Friedel-Crafts acylations, leave behind reactive and often troublesome byproducts. Proper quenching and extraction are not just about isolating your product; they are about setting the stage for a straightforward final purification.

Q1: I've just completed a Friedel-Crafts acylation using 3-tert-butylbenzoyl chloride and AlCl₃. What is the correct procedure for quenching the reaction and why are the steps in that order?

A1: This is a critical question, as improper quenching can lead to low yields and a complex mixture of byproducts. The goal is to safely neutralize the Lewis acid catalyst (AlCl₃) and remove water-soluble impurities.

The standard and safest procedure involves slowly quenching the reaction mixture by adding it to ice-cold water or a dilute acid solution (e.g., 1M HCl). The causality is twofold:

-

Exothermic Reaction Control: The hydrolysis of the AlCl₃ catalyst and any unreacted 3-tert-butylbenzoyl chloride is highly exothermic. Adding the reaction mixture to a large volume of cold water dissipates this heat effectively, preventing uncontrolled boiling of the organic solvent.

-

Decomplexation of the Product: The ketone product forms a complex with AlCl₃.[1] Adding water hydrolyzes this complex, liberating the free ketone into the organic phase.[1][2]

Following the quench, a standard liquid-liquid extraction is performed. A typical workflow is outlined below.

-

Prepare a beaker with crushed ice and, optionally, 1M HCl.

-

Slowly and with vigorous stirring, pour the cooled reaction mixture onto the ice.

-

Transfer the entire mixture to a separatory funnel.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) two to three times.

-

Combine the organic layers.

-

Proceed with the basic wash as described in Q2.

Q2: During the work-up, I washed my combined organic layers with aqueous sodium bicarbonate (NaHCO₃) and encountered a persistent emulsion. What causes this, and how can I resolve it?